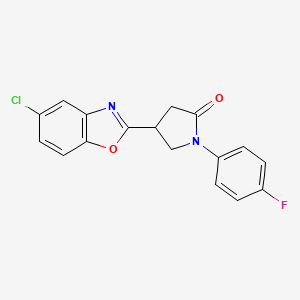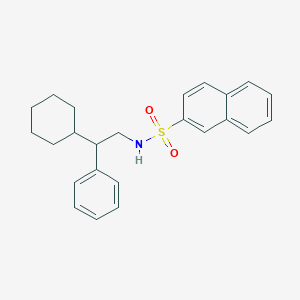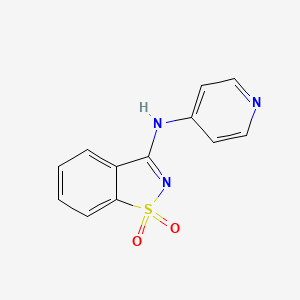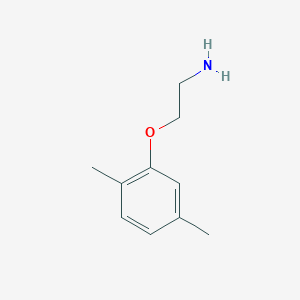![molecular formula C29H33N3O2 B15002554 2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B15002554.png)
2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-(5-methyl-2-(propan-2-yl)phenoxy)methyl-1H-benzimidazole with N-phenyl-N-(propan-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous sodium acetate and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-(propan-2-yl)phenoxy)propanoic acid
- 2-(5-Methyl-2-(propan-2-yl)phenoxy)acetohydrazide
- 2-(1-Methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
What sets 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H33N3O2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H33N3O2/c1-20(2)24-16-15-22(5)17-27(24)34-19-28-30-25-13-9-10-14-26(25)31(28)18-29(33)32(21(3)4)23-11-7-6-8-12-23/h6-17,20-21H,18-19H2,1-5H3 |
InChI Key |
ZNUOVUTZHVXBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)N(C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide](/img/structure/B15002471.png)
![2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline](/img/structure/B15002482.png)
![2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15002490.png)
![3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B15002503.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B15002504.png)
![Ethyl 5-({[1-(adamantan-1-YL)propyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B15002507.png)
![7-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15002511.png)
![4,7-dimethoxy-2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B15002523.png)
![N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine](/img/structure/B15002524.png)




![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B15002544.png)
